Chromium nicotinate

Description

Properties

IUPAC Name |

chromium(3+);pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5NO2.Cr/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPQQAUTCRWLGR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12CrN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040561 | |

| Record name | 3-Pyridinecarboxylic acid, chromium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64452-96-6 | |

| Record name | Chromium nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14529 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Pyridinecarboxylic acid, chromium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHROMIUM NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A150AY412V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Chromium Nicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of chromium nicotinate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and nutritional science. This document delves into the molecular architecture of this compound, its quantitative physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its role in critical biological signaling pathways.

Chemical Structure and Identification

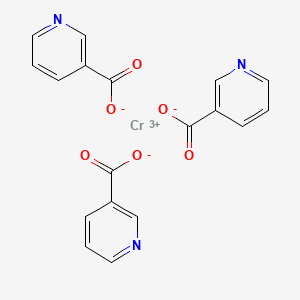

This compound is a coordination complex consisting of a central chromium(III) ion coordinated to nicotinate ligands. Nicotinic acid, also known as niacin or vitamin B3, is a pyridine-3-carboxylic acid. The most prevalent form of this complex is chromium(III) trinicotinate , where three nicotinate molecules act as ligands to a single chromium(III) ion.[1]

The term "chromium polynicotinate" is often used in commercial and nutritional contexts. This term typically refers to a mixture that is predominantly composed of chromium(III) trinicotinate, but may also contain species with a different stoichiometry, such as chromium(III) dinicotinate.[1] The coordination of the nicotinate ligands to the chromium ion is believed to occur through the oxygen atoms of the carboxylate group.

IUPAC Name: chromium(3+);tris(pyridine-3-carboxylate)[1]

Chemical Formula: C₁₈H₁₂CrN₃O₆[2]

CAS Number: 64452-96-6

The structural representation of chromium(III) nicotinate is depicted below, illustrating the coordination of the three nicotinate ligands to the central chromium ion.

Caption: Coordination of three nicotinate ligands to a central Cr(III) ion.

Quantitative Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below. It is important to note that some reported values, particularly solubility, can vary between sources. This variability may be due to differences in the specific composition of the "chromium polynicotinate" mixtures tested.

| Property | Value | Reference(s) |

| Molecular Weight | 418.33 g/mol | [2] |

| Appearance | Gray or reddish-brown fine powder | |

| Density | 1.94 g/cm³ | |

| Melting Point | 180-190°C (decomposes) | |

| Solubility in Water | Slightly soluble to soluble | |

| Solubility in Ethanol | Insoluble to soluble |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for reproducible research and development.

A common laboratory-scale synthesis of chromium(III) nicotinate involves the reaction of a soluble chromium(III) salt with nicotinic acid in an aqueous medium. The following protocol is a generalized procedure based on literature descriptions.

Materials:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

Nicotinic acid (C₆H₅NO₂)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of nicotinic acid in deionized water. The amount of water should be sufficient to fully dissolve the nicotinic acid, typically in a ratio of 1:8 to 1:12 (w/v).

-

Slowly add a solution of sodium hydroxide to the nicotinic acid solution with constant stirring until the nicotinic acid is fully dissolved. This deprotonates the carboxylic acid to form sodium nicotinate.

-

In a separate vessel, prepare an aqueous solution of chromium(III) chloride hexahydrate.

-

Slowly add the chromium(III) chloride solution to the sodium nicotinate solution with vigorous stirring.

-

A precipitate of this compound will form. Adjust the pH of the solution to approximately 6.0 with sodium hydroxide to ensure complete precipitation.

-

Allow the mixture to stand and age, typically for 24 hours, to facilitate complete precipitation and crystal growth.

-

Collect the precipitate by filtration (e.g., using a Büchner funnel).

-

Wash the collected solid with deionized water to remove any unreacted starting materials and by-products.

-

Dry the purified this compound product in a vacuum oven at a controlled temperature.

References

The Intricate Dance of Chromium Nicotinate in Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trivalent chromium, an essential trace mineral, has long been investigated for its role in glucose metabolism. Among its various formulations, chromium nicotinate, a compound of chromium and niacin (Vitamin B3), has garnered significant attention for its potential to modulate insulin sensitivity and improve glycemic control. This technical guide delves into the core mechanisms of action of this compound in glucose metabolism, presenting a synthesis of current scientific understanding. We will explore its impact on key signaling pathways, supported by quantitative data from pertinent studies, detailed experimental methodologies, and visual representations of the molecular cascades involved.

Core Mechanisms of Action

This compound exerts its effects on glucose metabolism through a multi-pronged approach, primarily by potentiating the action of insulin and influencing key cellular processes involved in glucose uptake and utilization. The principal mechanisms are detailed below.

Potentiation of Insulin Signaling

This compound enhances the cellular response to insulin by modulating several key components of the insulin signaling pathway. Upon insulin binding to its receptor, a cascade of phosphorylation events is initiated, culminating in the translocation of glucose transporter 4 (GLUT4) to the cell membrane and subsequent glucose uptake. Chromium has been shown to augment this process at multiple levels.[1][2]

-

Insulin Receptor (IR) and Downstream Effectors: Chromium enhances the kinase activity of the insulin receptor β-subunit, a critical step in initiating the signaling cascade.[1][2][3] This leads to increased phosphorylation and activation of downstream effector molecules, including Insulin Receptor Substrate (IRS) proteins, Phosphatidylinositol 3-kinase (PI3K), and Akt (also known as Protein Kinase B). The activation of the PI3K/Akt pathway is a central route through which insulin stimulates glucose uptake.

-

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin signaling pathway, acting to dephosphorylate and inactivate the insulin receptor and its substrates. Chromium has been shown to attenuate the activity of PTP1B, thereby prolonging the activated state of the insulin receptor and amplifying the downstream signal.

Regulation of GLUT4 Translocation

The translocation of GLUT4 from intracellular vesicles to the plasma membrane is the rate-limiting step for glucose uptake in muscle and adipose tissue. This compound influences this process through both insulin-dependent and independent mechanisms.

-

Insulin-Dependent Translocation: By amplifying the insulin signal through the PI3K/Akt pathway, this compound indirectly enhances the translocation of GLUT4-containing vesicles to the cell surface.

-

Insulin-Independent Translocation and Membrane Fluidity: Interestingly, some studies suggest that chromium can promote GLUT4 translocation independently of the classical insulin signaling cascade (IR, IRS-1, PI3K, Akt). This alternative mechanism is linked to a reduction in plasma membrane cholesterol. By decreasing membrane cholesterol, chromium increases membrane fluidity, which facilitates the fusion of GLUT4 vesicles with the plasma membrane, thereby increasing the number of available glucose transporters.

Activation of AMP-Activated Protein Kinase (AMPK)

AMPK is a cellular energy sensor that, when activated, promotes glucose uptake and fatty acid oxidation. Studies have shown that chromium can transiently upregulate AMPK activity. Activated AMPK can stimulate GLUT4 translocation and glucose transport independently of insulin signaling, providing another avenue through which this compound can improve glucose metabolism, particularly in insulin-resistant states.

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize quantitative data from various studies investigating the effects of chromium supplementation on key parameters of glucose metabolism.

Table 1: Effects of Chromium Supplementation on Glycemic Control in Human Clinical Trials

| Study Population | Chromium Formulation | Daily Dose | Duration | Change in Fasting Glucose | Change in HbA1c | Reference |

| Type 2 Diabetes | Chromium Picolinate | 1,000 µg | 4 months | ↓ 1.7 mmol/L (from 8.8 to 7.1 mmol/L) | ↓ 1.9% (from 8.5% to 6.6%) | |

| Type 2 Diabetes | Chromium Picolinate | 200 µg | 4 months | No significant change | ↓ 1.0% (from 8.5% to 7.5%) | |

| Type 2 Diabetes | This compound | 50 µg & 200 µg | 90 days | No significant difference from placebo | No significant difference from placebo | |

| Metabolic Syndrome | Chromium Picolinate | 1,000 µg | 16 weeks | No significant effect | No significant effect | |

| Healthy Elderly | Chromium + Nicotinic Acid | 200 µg Cr + 100 mg NA | 28 days | ↓ 7% | Not Assessed |

Table 2: Effects of Chromium Supplementation on Biochemical Parameters in Animal Models

| Animal Model | Chromium Formulation | Daily Dose | Duration | Change in Blood Glucose | Change in Serum Insulin | Other Notable Changes | Reference |

| STZ-induced Diabetic Rats | This compound | 400 µg/kg BW | 7 weeks | ↓ (p=0.02) | Not Assessed | ↓ TNF-α (p=0.04), ↓ IL-6 (p=0.02), ↓ Triglycerides (p=0.04), ↓ Cholesterol (p=0.04) | |

| STZ-induced Diabetic Rats | Chromium Picolinate | 400 µg/kg BW | 7 weeks | Not significant | Not Assessed | ↓ TNF-α (p=0.02), ↓ IL-6 (p=0.02) | |

| Goto-Kakizaki Diabetic Rats | Chromium Picolinate | 1 mg/kg & 10 mg/kg | 32 weeks | Improved glucose tolerance | Not Assessed | - |

Table 3: Effects of Chromium on Cellular Processes in In Vitro Models

| Cell Line | Chromium Formulation | Concentration | Duration | Effect on Glucose Uptake/Translocation | Effect on Signaling Molecules | Reference |

| 3T3-L1 Adipocytes | CrCl₃ or Cr-Picolinate | 10 nM | 16 hours | ↑ GLUT4 translocation | ↓ Plasma membrane cholesterol | |

| L6 Myotubes | Cr-Picolinate | 100 nM | 16 hours | Protected against hyperinsulinemia-induced dysfunction | ↑ AMPK phosphorylation | |

| Skeletal Muscle Cells | CrCl, Cr-Picolinate, Cr-Peptide | Not specified | Not specified | ↑ Insulin-stimulated glucose uptake | ↑ mRNA levels of IR, GLUT4, GS, UCP3 |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in the literature to investigate the mechanism of action of this compound.

In Vivo Studies: Streptozotocin (STZ)-Induced Diabetic Rat Model

Detailed Methodology:

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Induction of Diabetes: After a period of acclimatization, diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 40-65 mg/kg body weight, dissolved in a citrate buffer (pH 4.5).

-

Confirmation of Diabetes: Hyperglycemia is confirmed 48-72 hours after STZ injection by measuring blood glucose levels from a tail vein sample. Rats with fasting blood glucose levels above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic.

-

Treatment: Diabetic rats are then randomly assigned to treatment groups, including a diabetic control group and one or more groups receiving different doses of this compound, typically administered daily via oral gavage for a period of several weeks.

-

Outcome Measures: Throughout and at the end of the study period, various parameters are measured, including fasting blood glucose, HbA1c, serum insulin levels, lipid profiles (total cholesterol, triglycerides, HDL, LDL), and markers of inflammation and oxidative stress.

In Vitro Studies: Glucose Uptake Assay in Adipocytes or Myotubes

Detailed Methodology:

-

Cell Culture: 3T3-L1 preadipocytes are differentiated into mature adipocytes, or L6 myoblasts are differentiated into myotubes.

-

Serum Starvation: Differentiated cells are serum-starved for several hours to establish a basal state.

-

Chromium Treatment: Cells are pre-incubated with or without this compound at various concentrations for a specified period (e.g., 16 hours).

-

Insulin Stimulation: Cells are then stimulated with or without insulin (e.g., 100 nM) for a short duration (e.g., 20-30 minutes) to induce GLUT4 translocation.

-

Glucose Uptake Measurement: The medium is replaced with a buffer containing 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) for a brief period (e.g., 5-10 minutes).

-

Termination and Lysis: Glucose uptake is terminated by washing the cells with ice-cold phosphate-buffered saline (PBS). The cells are then lysed.

-

Quantification: The amount of radioactivity in the cell lysates is measured using a scintillation counter, which is proportional to the amount of glucose taken up by the cells.

In Vitro Studies: Western Blotting for Protein Phosphorylation

Detailed Methodology:

-

Cell Treatment: Cells (e.g., 3T3-L1 adipocytes or L6 myotubes) are treated with this compound and/or insulin as described in the glucose uptake assay protocol.

-

Cell Lysis: After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., phospho-Akt, phospho-IR) and total protein antibodies for normalization.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.

-

Quantification: The resulting light signal is captured, and the band intensities are quantified to determine the relative levels of protein phosphorylation.

Conclusion

This compound improves glucose metabolism through a sophisticated interplay of mechanisms that enhance insulin signaling, facilitate glucose transporter translocation, and activate alternative pathways for glucose uptake. Its ability to potentiate the insulin signal at the receptor level and downstream, inhibit negative regulators like PTP1B, and promote GLUT4 translocation via both insulin-dependent and independent pathways underscores its potential as a therapeutic agent in conditions of impaired glucose tolerance and insulin resistance. Furthermore, the activation of AMPK provides an additional insulin-independent mechanism for enhancing glucose uptake. While the in vitro and in vivo data are promising, further large-scale, well-controlled human clinical trials are necessary to fully elucidate the therapeutic efficacy and optimal dosing of this compound in the management of metabolic disorders. The detailed methodologies and signaling pathways outlined in this guide provide a comprehensive framework for researchers and drug development professionals to further explore the therapeutic potential of this essential micronutrient.

References

chromium nicotinate vs chromium picolinate chemical properties

An In-depth Technical Guide to the Chemical Properties of Chromium Nicotinate and Chromium Picolinate

For: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparison of the chemical properties, synthesis, and biological interactions of two common chromium supplements: this compound and chromium picolinate. The information is intended for a technical audience and focuses on the fundamental characteristics that influence the bioavailability and efficacy of these compounds.

Comparative Chemical and Physical Properties

Chromium(III) nicotinate and chromium(III) picolinate are coordination complexes of trivalent chromium with nicotinic acid (niacin, Vitamin B3) and picolinic acid, respectively. While they share the same molecular formula and weight, their distinct ligand structures result in different chemical and physical properties, which are summarized below.

Data Presentation: Property Comparison

The following table outlines the key quantitative and qualitative properties of this compound and chromium picolinate.

| Property | This compound | Chromium Picolinate | Reference(s) |

| IUPAC Name | chromium(3+);tris(pyridine-3-carboxylate) | chromium(3+);tris(pyridine-2-carboxylate) | [1][2] |

| Synonyms | Chromium Polynicotinate, Niacin-bound Chromium | CrPic₃ | [3][4] |

| CAS Number | 64452-96-6 | 14639-25-9 | [5] |

| Molecular Formula | C₁₈H₁₂CrN₃O₆ | C₁₈H₁₂CrN₃O₆ | |

| Molecular Weight | 418.33 g/mol | 418.31 g/mol | |

| Appearance | Gray or reddish-brown crystalline powder | Pinkish-red or purple crystalline powder | |

| Structure | Coordination complex of Cr(III) with three nicotinic acid ligands. | Distorted octahedral geometry with Cr(III) chelated by three bidentate picolinate ligands. | |

| Solubility | Reported as soluble in water, ethanol, and methanol, but also as slightly soluble/insoluble in water and ethanol. | Poorly soluble in water (~600 µM), insoluble in ethanol, soluble in DMSO. | |

| Melting Point | 180-190°C (decomposes at higher temperatures) | Decomposes at high temperatures | |

| Stability | Stable under normal storage conditions. | Stable at ambient temperatures; hydrolyzes at low pH to release picolinic acid and Cr³⁺. | |

| Bioavailability | Considered more bioavailable than inorganic chromium salts. | Generally considered to have higher absorption than this compound and other forms. |

Mandatory Visualization: Structural Ligand Comparison

The primary difference between the two compounds lies in the coordinating ligand. Picolinic acid is a positional isomer of nicotinic acid, with the carboxyl group at position 2 of the pyridine ring instead of position 3. This allows picolinic acid to act as a bidentate ligand, forming a more stable chelate with the chromium ion.

Caption: Ligand structure dictates coordination chemistry.

Experimental Protocols

This section details common methodologies used in the synthesis, characterization, and evaluation of this compound and picolinate.

Synthesis of Chromium(III) Picolinate

Objective: To synthesize chromium(III) picolinate via direct complexation.

Methodology:

-

Reactant Preparation: A chromium(III) salt, such as chromium(III) chloride hexahydrate (CrCl₃·6H₂O), and picolinic acid are used as reactants.

-

Dissolution: The reactants are dissolved in deionized water. A typical molar ratio of picolinic acid to chromium is at least 3:1 to ensure complete complexation.

-

pH Adjustment: The pH of the reaction mixture is adjusted to a range of 3.5 to 4.2 using a suitable base (e.g., NaOH solution). This is a critical step for optimizing the yield.

-

Reaction Conditions: The mixture is heated to a temperature between 70°C and 90°C for 10 to 30 minutes with stirring.

-

Precipitation and Isolation: As the reaction proceeds, the chromium picolinate complex precipitates out of the solution as a pinkish-red solid.

-

Purification: The mixture is cooled, and the precipitate is collected by vacuum filtration. The filter cake is washed with deionized water to remove unreacted starting materials and salts.

-

Drying: The purified product is dried in an oven or desiccator to yield the final chromium picolinate complex.

An alternative patented method involves a one-step hydrothermal synthesis using 2-cyanopyridine and a chromic salt as reactants at 80-200°C under pressure.

Protocol for Bioavailability Assessment via Urinary Excretion

Objective: To indirectly measure and compare the acute absorption of different chromium supplements in human subjects.

Methodology:

-

Subject Recruitment: Healthy adult subjects are recruited for the study.

-

Study Design: A randomized, crossover design is employed. Each subject receives each of the different chromium supplements in a random order.

-

Washout Period: A washout period of at least one week separates the administration of each supplement type to ensure that chromium levels return to baseline.

-

Supplement Administration: A standardized dose (e.g., 200 µg of elemental chromium) of the supplement (e.g., chromium picolinate, this compound) is administered with a standardized meal.

-

Urine Collection: All urine produced by the subject is collected over a 24-hour period following supplementation.

-

Sample Analysis: The total volume of urine is measured, and an aliquot is taken for analysis. The concentration of chromium in the urine is determined using a sensitive analytical technique such as graphite furnace atomic absorption spectroscopy (GFAAS).

-

Data Calculation: The total amount of chromium excreted in 24 hours is calculated by multiplying the chromium concentration by the total urine volume. This value serves as an indirect measure of the amount of chromium absorbed into the bloodstream.

-

Statistical Analysis: Statistical tests are used to compare the urinary chromium excretion values between the different supplement forms to determine if there are significant differences in absorption.

Mandatory Visualization: Bioavailability Study Workflow

Caption: Workflow for a human urinary excretion study.

Mechanism of Action in Insulin Signaling

Trivalent chromium is recognized for its role in enhancing insulin action. While the precise molecular mechanism is still under investigation, research suggests that chromium potentiates insulin signaling through several key interactions within the cell.

The Insulin Signaling Pathway and Chromium's Role

Insulin initiates its effects by binding to the insulin receptor (IR) on the cell surface. This binding activates the receptor's intrinsic tyrosine kinase activity, leading to a cascade of phosphorylation events. This cascade ultimately results in the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake.

Chromium is believed to augment this process at multiple points:

-

Insulin Receptor (IR) Kinase Activity: Cellular chromium has been shown to enhance the tyrosine phosphorylation and kinase activity of the insulin receptor upon insulin stimulation.

-

Downstream Effectors: Chromium supplementation can lead to increased phosphorylation of downstream signaling molecules, including Insulin Receptor Substrate 1 (IRS-1) and Akt (also known as Protein Kinase B).

-

PTP-1B Inhibition: Some studies suggest chromium may inhibit protein tyrosine phosphatase 1B (PTP-1B), an enzyme that dephosphorylates and deactivates the insulin receptor. By inhibiting this negative regulator, chromium helps to prolong the insulin signal.

-

AMPK Activation: An alternative pathway suggests chromium may increase the activity of 5' AMP-activated protein kinase (AMPK), a key cellular energy sensor that can also promote glucose uptake.

Mandatory Visualization: Insulin Signaling Pathway

Caption: Chromium's potential sites of action in the insulin pathway.

Conclusion

This compound and chromium picolinate, while chemically similar, exhibit significant differences rooted in their ligand structures. The bidentate chelation of picolinic acid with chromium(III) forms a stable, electrically neutral complex that is poorly soluble in water but appears to be more readily absorbed than the nicotinate complex. Conversely, this compound's solubility is reported with some contradiction in the literature, which may reflect differences in the exact species present (e.g., mixtures of di- and tri-nicotinate).

Bioavailability studies, primarily using urinary excretion as a proxy for absorption, consistently suggest that chromium picolinate is absorbed more efficiently than this compound. However, the ultimate biological efficacy of each compound may also depend on its stability and metabolic fate post-absorption. Both compounds are utilized to leverage chromium's role in potentiating insulin signaling, a mechanism involving the enhancement of insulin receptor kinase activity and modulation of downstream signaling proteins. For drug development professionals, the superior and more consistently documented absorption of chromium picolinate may make it a more predictable vehicle for chromium delivery, though considerations regarding its long-term metabolic fate and potential for generating reactive oxygen species in vitro warrant continued investigation.

References

- 1. This compound | C18H12CrN3O6 | CID 9909912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chromium(III) picolinate | C18H12CrN3O6 | CID 151932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chromium(III) nicotinate - Wikipedia [en.wikipedia.org]

- 4. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]

- 5. This compound BP EP USP CAS 64452-96-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

The Physiological Role of Chromium as a Glucose Tolerance Factor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trivalent chromium (Cr³⁺) has long been investigated for its role in glucose metabolism and its potential as a therapeutic agent for improving insulin sensitivity. Initially identified as a component of the "Glucose Tolerance Factor" (GTF), chromium's physiological significance is primarily attributed to its ability to potentiate insulin action. This technical guide provides an in-depth examination of the molecular mechanisms through which chromium exerts its effects on glucose homeostasis. It details the critical role of the low-molecular-weight chromium-binding substance (LMWCr), also known as chromodulin, in amplifying insulin receptor signaling. Furthermore, this document outlines key experimental protocols for investigating chromium's bioactivity and presents quantitative data from seminal in vitro and in vivo studies, including clinical trials. The signaling pathways influenced by chromium are visually represented to facilitate a comprehensive understanding of its mode of action. This guide is intended to be a valuable resource for researchers and professionals in the fields of metabolic disease and drug development.

Introduction

Insulin resistance is a hallmark of type 2 diabetes and a contributing factor to the metabolic syndrome. The essential trace mineral chromium has been implicated in improving insulin sensitivity, although the precise mechanisms and clinical efficacy have been subjects of extensive research and some debate.[1][2] The concept of a "Glucose Tolerance Factor" (GTF), a dietary agent responsible for maintaining normal glucose tolerance, was first proposed in the 1950s, with chromium later identified as its active component.[3] While the exact structure of GTF as originally described remains elusive, subsequent research has focused on a chromium-binding oligopeptide called chromodulin (or LMWCr) as the key mediator of chromium's effects on insulin signaling.[4] This document will explore the physiological role of chromium as a glucose tolerance factor, with a focus on its molecular interactions within the insulin signaling cascade.

The Molecular Mechanism of Chromium Action

The primary mechanism by which trivalent chromium is understood to improve glucose tolerance is through the potentiation of insulin signaling. This process is not a direct action of the chromium ion itself but is mediated by the oligopeptide chromodulin.

The Role of Chromodulin

Chromodulin is a low-molecular-weight chromium-binding substance composed of the amino acids glycine, cysteine, glutamate, and aspartate. In the absence of insulin, chromodulin exists in its inactive apo-form (apochromodulin) within the cytosol of insulin-sensitive cells.

The proposed mechanism unfolds as follows:

-

Insulin Binding and Chromium Influx: The binding of insulin to the α-subunit of the insulin receptor (IR) on the cell surface triggers a conformational change that activates the receptor's intrinsic tyrosine kinase activity in the β-subunit. This event is also thought to stimulate the movement of chromium from the blood into the insulin-sensitive cells, likely via the iron-transport protein transferrin.

-

Holochromodulin Formation: Inside the cell, trivalent chromium ions bind to apochromodulin, forming the active holo-form of the protein (holochromodulin). Spectroscopic data indicate that holochromodulin binds four Cr³⁺ ions with high affinity and cooperativity.

-

Amplification of Insulin Receptor Kinase Activity: Holochromodulin then binds to the activated insulin receptor, resulting in a significant amplification of its tyrosine kinase activity. Studies have demonstrated that this potentiation can be up to 8-fold. This amplification is specific to chromium, as other metal ions do not elicit the same effect.

-

Downstream Signaling Cascade: The enhanced autophosphorylation of the insulin receptor β-subunit leads to the recruitment and phosphorylation of insulin receptor substrate proteins, primarily IRS-1. Phosphorylated IRS-1 acts as a docking site for various signaling molecules, including phosphatidylinositol 3-kinase (PI3K). The activation of the PI3K/Akt signaling pathway is a critical downstream event.

-

GLUT4 Translocation and Glucose Uptake: The activation of Akt ultimately promotes the translocation of glucose transporter 4 (GLUT4)-containing vesicles from the cytoplasm to the plasma membrane. The increased number of GLUT4 transporters on the cell surface facilitates the uptake of glucose from the bloodstream into the cell, thereby lowering blood glucose levels.

An alternative, insulin-signaling-independent mechanism has also been proposed, suggesting that chromium may increase the fluidity of the cell membrane by decreasing cholesterol content, which in turn facilitates GLUT4 translocation.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of chromium action in potentiating insulin signaling.

Caption: Proposed mechanism of chromium-potentiated insulin signaling.

Quantitative Data from In Vitro and In Vivo Studies

The effects of chromium on various parameters of glucose metabolism have been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro Effects of Chromium and Chromodulin

| Parameter Measured | Experimental System | Treatment | Result | Reference(s) |

| Insulin Receptor Tyrosine Kinase Activity | Rat adipocyte membranes | Insulin + LMWCr (Chromodulin) | Up to 8-fold increase | , |

| Insulin Receptor Tyrosine Kinase Activity | Isolated rat insulin receptor | LMWCr (Chromodulin) | Dissociation constant (Kd) ~250 pM | , |

| Glucose Uptake | Cultured skeletal muscle cells | Insulin + Chromium | Augmented glucose uptake | |

| mRNA levels of IR, GLUT4, GS, UCP3 | Cultured skeletal muscle cells | Insulin + Chromium | Increased mRNA levels |

Table 2: Effects of Chromium Supplementation in Animal Models

| Animal Model | Treatment | Duration | Key Findings | Reference(s) |

| Obese, insulin-resistant JCR:LA-cp rats | Chromium picolinate | - | Enhanced skeletal muscle cellular insulin signaling | |

| KK/HlJ diabetic mice | Chromium-containing milk powder | 7 weeks | Reduced serum glucose, insulin, and triglycerides; improved glucose and insulin tolerance | |

| Obese mouse model | Glucagon or insulin injection | Single dose | Glucagon and insulin have opposite effects on chromium levels in bone, fat, and liver |

Table 3: Summary of Human Clinical Trials on Chromium Supplementation

| Study Population | Chromium Form & Dose | Duration | Effect on Fasting Plasma Glucose (FPG) | Effect on HbA1c | Reference(s) |

| Type 2 Diabetes | Brewer's yeast (42 µ g/day ) | 12 weeks | Significant reduction (197.65 to 103.68 mg/dL) | Significant reduction (9.51% to 6.86%) | |

| Type 2 Diabetes | Chromium chloride | - | No statistically significant effect | - | |

| Type 2 Diabetes | Chromium yeast | - | No statistically significant improvement | No statistically significant improvement | |

| Type 2 Diabetes | Multiple forms (meta-analysis) | >12 weeks | Notable benefit | Modest benefit | |

| Individuals with Impaired Glucose Tolerance | Chromium picolinate (1000 µ g/day ) | 3 months | No significant improvement | No significant improvement | |

| Newly onset Type 2 Diabetes | Brewer's yeast (42 µ g/day ) | 3 months | Significant reduction | Significant reduction (9.51% to 6.86%) |

Note: The results of clinical trials have been inconsistent, with some studies showing significant benefits while others report no effect. These discrepancies may be due to differences in study design, duration, chromium dosage and form, and the baseline chromium status and glycemic control of the participants.

Detailed Experimental Protocols

To facilitate further research in this area, this section provides an overview of key experimental methodologies.

In Vitro Insulin Receptor Kinase Assay

This assay measures the ability of chromium and chromodulin to potentiate insulin-stimulated tyrosine kinase activity of the insulin receptor.

Objective: To quantify the phosphorylation of a synthetic peptide substrate by the insulin receptor kinase in the presence and absence of insulin and a chromium-containing substance.

Materials:

-

Isolated insulin receptors (from cell culture or animal tissue)

-

Apochromodulin (isolated and purified)

-

Trivalent chromium salt (e.g., CrCl₃)

-

Kinase assay buffer (e.g., HEPES buffer containing MgCl₂, MnCl₂, and ATP)

-

Synthetic peptide substrate (e.g., a peptide containing a tyrosine residue that is a known substrate for the insulin receptor kinase)

-

[γ-³²P]ATP (for radiometric detection) or phospho-specific antibodies (for non-radiometric detection)

-

Phosphocellulose paper or ELISA plates

-

Scintillation counter or plate reader

Procedure (Radiometric):

-

Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate on ice.

-

To each tube/well, add the kinase assay buffer, the synthetic peptide substrate, and the isolated insulin receptors.

-

Add insulin to the desired final concentration to stimulate the receptor. Include control wells without insulin.

-

Add apochromodulin and varying concentrations of CrCl₃ to the test wells to form holochromodulin in situ. Include control wells with apochromodulin alone and CrCl₃ alone.

-

Pre-incubate the reactions for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate for a defined period (e.g., 10-30 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Spot an aliquot of each reaction mixture onto phosphocellulose paper.

-

Wash the papers extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity of the kinase and determine the fold-stimulation by the chromium-containing substance.

GLUT4 Translocation Assay in 3T3-L1 Adipocytes

This assay is used to visualize and quantify the movement of GLUT4 from intracellular vesicles to the plasma membrane in response to insulin and chromium.

Objective: To assess the effect of chromium on insulin-stimulated GLUT4 translocation in a cultured adipocyte cell line.

Materials:

-

3T3-L1 adipocytes (differentiated)

-

Cell culture medium (e.g., DMEM with fetal bovine serum)

-

Chromium compound (e.g., chromium picolinate or CrCl₃)

-

Insulin

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (for cell fixation)

-

Permeabilization buffer (e.g., PBS with saponin or Triton X-100)

-

Blocking buffer (e.g., PBS with bovine serum albumin)

-

Primary antibody against an exofacial epitope of GLUT4

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope or flow cytometer

Procedure (Immunofluorescence Microscopy):

-

Seed and differentiate 3T3-L1 preadipocytes on glass coverslips.

-

Serum-starve the differentiated adipocytes for 2-4 hours.

-

Pre-treat the cells with the chromium compound for a specified duration (e.g., 30 minutes to several hours).

-

Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes at 37°C. Include unstimulated controls.

-

Wash the cells with ice-cold PBS to stop the stimulation.

-

Fix the cells with paraformaldehyde.

-

For total GLUT4 staining, permeabilize a subset of cells with permeabilization buffer. For surface GLUT4 staining, do not permeabilize.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-GLUT4 antibody.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides.

-

Visualize and quantify the fluorescence intensity at the plasma membrane using a fluorescence microscope and image analysis software.

Western Blotting for Phosphorylated Signaling Proteins (IRS-1, Akt)

This technique is used to detect the phosphorylation status of key proteins in the insulin signaling pathway.

Objective: To determine if chromium treatment enhances insulin-stimulated phosphorylation of IRS-1 and Akt.

Materials:

-

Cultured cells (e.g., 3T3-L1 adipocytes, L6 myotubes) or tissue lysates from animal studies

-

Lysis buffer containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Electrotransfer apparatus and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies specific for phosphorylated IRS-1 (e.g., p-Tyr) and phosphorylated Akt (e.g., p-Ser473), as well as antibodies for the total proteins.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells or animals with chromium and/or insulin as described in the experimental design.

-

Lyse the cells or tissues in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and detect the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein to normalize for loading.

Conclusion

Trivalent chromium, through its interaction with the oligopeptide chromodulin, plays a significant role in amplifying the insulin signaling cascade. The formation of holochromodulin and its subsequent binding to the activated insulin receptor enhances the receptor's tyrosine kinase activity, leading to a potentiation of downstream signaling events that culminate in increased glucose uptake. While in vitro and animal studies have provided substantial evidence for this mechanism, the results from human clinical trials remain varied. This suggests that the therapeutic efficacy of chromium supplementation may be influenced by a range of factors, including baseline chromium status, the degree of insulin resistance, and the form and dosage of chromium administered. Further well-controlled clinical studies are warranted to fully elucidate the therapeutic potential of chromium in the management of insulin resistance and type 2 diabetes. The experimental protocols and data presented in this guide offer a foundation for continued research into the physiological role of chromium as a glucose tolerance factor.

References

- 1. Effect of chromium supplementation on glycated hemoglobin and fasting plasma glucose in patients with diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chromium and diabetes | Arbor Clinical Nutrition Updates | Cambridge Core [cambridge.org]

- 4. Isolation and characterization of low-molecular-weight chromium-binding substance (LMWCr) from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chromium Nicotinate (CAS: 64452-96-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium nicotinate, identified by the CAS number 64452-96-6, is a coordination complex of trivalent chromium and nicotinic acid (niacin, Vitamin B3). It is a nutritional supplement recognized for its role in macronutrient metabolism, particularly its influence on insulin action and glucose control.[1][2] Often referred to as chromium polynicotinate, this compound is typically a mixture where the trinicotinate form is dominant.[1] As an essential trace element, trivalent chromium is a key component of the Glucose Tolerance Factor (GTF), which potentiates insulin-mediated reactions.[3][4] This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound, details relevant experimental protocols, and outlines its mechanism of action for professionals in research and drug development.

Chemical and Physical Properties

This compound is a stable, crystalline powder. Its fundamental identifiers and physicochemical properties are summarized in the tables below. There are conflicting reports regarding its solubility; some sources describe it as insoluble or slightly soluble in water and insoluble in alcohol, while others report it as soluble in water, ethanol, and methanol. This discrepancy may be attributable to variations in the specific complex (e.g., di- vs. tri-nicotinate) or the purity of the material tested.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

|---|---|---|

| CAS Number | 64452-96-6 | |

| Molecular Formula | C₁₈H₁₂CrN₃O₆ | |

| Molecular Weight | ~418.3 g/mol | |

| IUPAC Name | chromium(3+);tris(pyridine-3-carboxylate) |

| Common Synonyms | Chromium(III) nicotinate, Chromium polynicotinate, Niacin-bound chromium, Cr-NAC | |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | Gray, purple-gray, or reddish-brown crystalline powder | |

| Solubility | Slightly soluble in water; Insoluble in ethanol. Conflicting reports state solubility in water, ethanol, and methanol. | |

| Melting Point | 180-190°C (Decomposes at higher temperatures) | |

| Density | 1.94 g/cm³ |

| Stability | Stable under normal storage conditions | |

Biological Activity and Mechanism of Action

Pharmacodynamics

The primary biological role of trivalent chromium is the potentiation of the insulin signaling cascade. As a component of the Glucose Tolerance Factor, chromium is essential for normal glucose and lipid metabolism. It enhances insulin sensitivity by increasing insulin binding to its receptor, boosting the density of insulin receptors on cells, and activating the insulin receptor's intrinsic kinase activity. In states of chromium deficiency, its administration can normalize glucose tolerance.

Mechanism of Action

This compound improves insulin signaling by modulating key downstream effector molecules. Upon insulin binding, the insulin receptor (IR) autophosphorylates its β-subunit, activating its tyrosine kinase domain. This initiates a signaling cascade involving the phosphorylation of Insulin Receptor Substrate (IRS) proteins. Chromium enhances this process.

Key molecular actions include:

-

Enhanced IR Kinase Activity: Chromium augments the kinase activity of the IR β-subunit.

-

Upregulation of Downstream Effectors: It increases the activity of phosphatidylinositol 3-kinase (PI3K) and Protein Kinase B (Akt), crucial mediators that promote the translocation of glucose transporter 4 (GLUT4) vesicles to the cell surface. This action increases glucose uptake into cells.

-

Inhibition of Negative Regulators: Chromium attenuates the activity of Protein Tyrosine Phosphatase 1B (PTP-1B), an enzyme that dephosphorylates and deactivates the insulin receptor.

-

Alternative Pathways: In insulin-resistant states, chromium can promote GLUT4 translocation through mechanisms independent of the canonical IR/PI3K/Akt pathway, potentially by mediating cholesterol efflux from cell membranes.

-

Stress Response: It may alleviate endoplasmic reticulum (ER) stress, which is linked to the suppression of insulin signaling.

Pharmacokinetics

The oral absorption of trivalent chromium from dietary sources and supplements is generally low, ranging from 0.4% to 2.5%. Some studies suggest that the bioavailability of chromium from this compound in rats is in the lower end of this range (around 0.24%), though absorption is significantly higher in humans (0.8-1%). Once absorbed, trivalent chromium binds predominantly to transferrin in the blood and is distributed to tissues including the liver, kidney, and spleen. The primary route of excretion for absorbed chromium is via the urine.

Experimental Protocols

Manufacturing Process Summary

The synthesis of this compound is typically achieved through a precipitation reaction. A common method involves reacting a soluble trivalent chromium salt, such as chromium(III) chloride or chromium(III) sulfate, with nicotinic acid or an alkali metal salt of nicotinic acid (e.g., sodium nicotinate) in an aqueous solution. The reaction is often performed at elevated temperatures (e.g., 80-90°C) to facilitate the formation of the this compound complex, which then precipitates out of the solution. The resulting crystalline solid is subsequently isolated by filtration, washed to remove unreacted starting materials and byproducts, and dried to yield the final product.

In Vivo Diabetes Model Protocol

An experimental protocol to evaluate the efficacy of this compound in a diabetic animal model has been described.

-

Model: Diabetes is induced in male Sprague Dawley rats via a single intraperitoneal (IP) injection of streptozotocin (STZ) at a dose of 65 mg/kg body weight.

-

Treatment Groups: Animals are divided into groups: a non-diabetic control, a diabetic control (placebo), and diabetic animals treated with this compound.

-

Administration: this compound is administered daily for a period of 7 weeks by oral gavage at a dose equivalent to 400 µg of elemental chromium per kg of body weight.

-

Sample Collection: At the end of the treatment period, blood is collected via heart puncture under light anesthesia.

-

Analysis: Plasma or serum is analyzed for key biomarkers, including glucose, glycated hemoglobin (HbA1c), triglycerides, cholesterol, and pro-inflammatory cytokines such as TNF-α and IL-6.

Analytical Methods for Quality Control

Standard analytical methods are employed to ensure the quality and specifications of this compound for use in supplements and research.

Table 3: Quality Control Analysis Methods

| Parameter | Method of Analysis | Reference(s) |

|---|---|---|

| Identification | Fourier-Transform Near-Infrared Spectroscopy (FT-NIR) | |

| Appearance | Visual Inspection | |

| Chromium Content | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) after digestion |

| Purity/Assay | High-Performance Liquid Chromatography (HPLC) | |

Toxicological Profile

Trivalent chromium, the form present in this compound, is considered to have a low order of toxicity. It is distinct from hexavalent chromium, which is a known industrial toxin and carcinogen. Genotoxicity assays have shown that while chromium picolinate may be clastogenic in vitro, this effect is attributed to the picolinic acid ligand, not the chromium(III) ion; this compound was found to be negative for genotoxicity in the same study.

Table 4: GHS Hazard Classification for this compound

| Hazard Statement | Code | Description | Reference(s) |

|---|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation | |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT, Single Exposure | H335 | May cause respiratory irritation | |

Standard personal protective equipment, including safety goggles and gloves, should be used when handling the powdered form to avoid irritation.

Applications

This compound is primarily utilized in the field of nutrition and health. Its main applications include:

-

Dietary Supplements: It is a common ingredient in supplements aimed at supporting healthy blood sugar levels, improving insulin sensitivity, and managing symptoms associated with type 2 diabetes.

-

Weight Management: By aiding in the regulation of glucose metabolism, it may help in weight management efforts.

-

Animal Nutrition: It is used as a feed additive in livestock to promote growth and improve feed efficiency.

While many studies in animal models and some human trials support these benefits, clinical results in humans have been inconsistent, indicating that efficacy may depend on dosage, duration, and the baseline metabolic status of the individual.

Conclusion

This compound (CAS 64452-96-6) is a well-characterized trivalent chromium complex with significant potential as a nutritional therapeutic agent. Its core function lies in the potentiation of the insulin signaling pathway through multiple molecular mechanisms, including the enhancement of receptor kinase activity and the modulation of key downstream signaling proteins. While its oral bioavailability is low, it is recognized as an effective form for chromium supplementation. The provided experimental protocols serve as a foundation for further investigation into its efficacy and mechanisms. A clear understanding of its chemical properties, biological actions, and safety profile is essential for its application in research and the development of products targeting metabolic health.

References

molecular formula and weight of chromium nicotinate

This document provides a comprehensive technical overview of chromium (III) nicotinate, a compound utilized in nutritional supplementation. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological mechanisms, and synthesis.

Core Chemical Properties

Chromium (III) nicotinate, also known as chromium polynicotinate or niacin-bound chromium, is an ionic substance formed from trivalent chromium and nicotinic acid (niacin, Vitamin B3)[1]. The most common and stable form is chromium (III) trisnicotinate, where one chromium ion is coordinated with three nicotinate molecules.

| Property | Value | Source(s) |

| Molecular Formula | C18H12CrN3O6 | [2][3] |

| Molecular Weight | 418.3 g/mol | [2][3] |

| Alternate Formula | C6H5CrNO2 | |

| Alternate Mol. Weight | 175.11 g/mol | |

| CAS Number | 64452-96-6 | |

| Appearance | Gray or off-white fine crystalline powder | |

| Solubility | Slightly soluble in water, insoluble in ethanol | |

| Synonyms | Chromium Polynicotinate, Niacin-bound Chromium, Chromium(3+) tris(pyridine-3-carboxylate) |

Note: While some sources list a simplified formula, C18H12CrN3O6 represents the more accurate structure of the chromium(III) trisnicotinate complex.

Biological Role and Mechanism of Action

Chromium is an essential trace element recognized for its role in the metabolism of glucose, insulin, and lipids. As a component of the Glucose Tolerance Factor (GTF), trivalent chromium potentiates the action of insulin, enhancing insulin sensitivity and supporting normal glucose metabolism.

The primary mechanism involves the potentiation of the insulin signaling cascade. Chromium has been shown to enhance the kinase activity of the insulin receptor (IR), which initiates a series of downstream phosphorylation events. This cascade, involving key effector molecules like phosphatidylinositol 3-kinase (PI3K) and Protein Kinase B (Akt), ultimately promotes the translocation of GLUT4 glucose transporters to the cell membrane, increasing glucose uptake into cells. Furthermore, chromium may attenuate the activity of PTP-1B, a negative regulator of insulin signaling, thereby amplifying the insulin signal.

Quantitative Data Summary

The bioavailability and metabolic effects of chromium nicotinate have been evaluated in various studies. Data suggests that while organic chromium compounds are generally better absorbed than inorganic forms, differences exist between various complexes.

| Parameter | Finding / Value | Species | Comparison Group / Condition | Source(s) |

| Apparent Absorption | 0.04 - 0.24% | Rat | Oral administration of ⁵¹Cr-nicotinate | |

| True Absorption | Higher in humans (0.8 - 1%) than in rats. | Human | Intraindividual comparison | |

| Acute Absorption | Urinary chromium was significantly lower than from chromium picolinate. | Human | Compared to Cr picolinate and Cr chloride. | |

| Pharmacokinetics | Mean Retention Time (MRT) was significantly prolonged compared to chromium picolinate. | Rat | Oral gavage vs. chromium picolinate. | |

| Lipid Profile | Significantly decreased total cholesterol and triglycerides. | Diabetic Rat | Streptozotocin-treated rats. | |

| HDL Cholesterol | Significantly increased HDL ("good") cholesterol levels. | Diabetic Rat | Streptozotocin-treated rats. | |

| Glycated Hemoglobin | Significantly reduced glycated hemoglobin (HbA1c) levels. | Diabetic Rat | Streptozotocin-treated rats. |

Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of a trivalent chromium salt with nicotinic acid or its alkali metal salt. The following protocols are derived from patent literature describing the synthesis process.

This protocol describes the synthesis of a chromium-nicotinate complex with glucose tolerance factor (GTF) activity.

Materials:

-

Nicotinic acid (Niacin) USP

-

Distilled water

-

Sodium hydroxide (food grade)

-

Chromium chloride hexahydrate (CrCl₃·6H₂O, reagent grade)

Methodology:

-

Prepare Sodium Nicotinate Solution: Dissolve 3,673 g of nicotinic acid in 4,540 g of distilled water with stirring.

-

Slowly add 1,224 g of sodium hydroxide pellets to the mixture while continuing to stir. This reaction forms an aqueous solution of sodium nicotinate.

-

Prepare Chromium Solution: In a separate container, prepare a solution of 2,724 g of reagent-grade chromium chloride hexahydrate.

-

Reaction: Contact the sodium nicotinate solution with the chromium chloride solution under conditions that permit the formation of a chromium-nicotinate complex.

-

Precipitation and Recovery: The desired chromium-nicotinate complex will form as a precipitate.

-

Collect the precipitate through filtration.

-

Wash the collected product to remove impurities.

-

Dry the final product.

This protocol aims to produce high-purity organic chelated this compound at normal temperatures.

Materials:

-

Nicotinic acid

-

Water

-

Solubility promoter (e.g., sodium hydroxide or sodium carbonate)

-

Trivalent inorganic chromium salt solution (e.g., chromium trichloride or chromium sulfate)

Methodology:

-

Dissolve Nicotinic Acid: Add 100g of nicotinic acid to 800-1200ml of water and stir evenly.

-

Slowly add 40-50g of a solubility promoter (e.g., caustic soda) to the solution, stirring until the nicotinic acid is fully dissolved.

-

Catalyzed Reaction: While stirring, slowly add a solution containing 50-100g of a trivalent chromium salt (e.g., chromium trichloride) to the nicotinic acid solution. This will initiate a catalyzed reaction, causing this compound crystals to precipitate.

-

Aging and Collection: Allow the mixture to stand for 24 hours for aging.

-

Collect the crystals via centrifugation and filtration.

-

Drying: Dry the collected crystals at 80-105 °C for approximately 5 hours. The mother liquor can be recycled for subsequent batches.

References

A Deep Dive into Niacin-Bound Chromium: From Discovery to Clinical Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of niacin-bound chromium. It traces the journey from the initial identification of the Glucose Tolerance Factor (GTF) to the synthesis and clinical evaluation of niacin-bound chromium complexes. This document details the proposed molecular mechanisms of action, focusing on the role of chromodulin in insulin signaling amplification. A thorough summary of quantitative data from key clinical trials is presented in tabular format for comparative analysis. Furthermore, this guide provides detailed experimental protocols for the extraction of GTF, analysis of chromium in biological samples, and assessment of insulin sensitivity. Visual diagrams of the insulin signaling pathway and experimental workflows are included to facilitate a deeper understanding of the subject matter. This whitepaper is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development of novel therapeutics for metabolic disorders.

Introduction: The Genesis of a Bioactive Mineral Complex

The story of niacin-bound chromium begins with the quest to understand the nutritional factors influencing glucose metabolism. In the mid-20th century, researchers were actively investigating the underlying causes of impaired glucose tolerance. This pioneering work led to the discovery of a crucial, yet then unidentified, dietary agent.

A pivotal moment in this narrative was the work of Dr. Walter Mertz and his colleagues. In 1957, they identified a substance in brewer's yeast that was essential for maintaining normal glucose tolerance in rats; they named this substance the Glucose Tolerance Factor (GTF)[1][2]. Subsequent research by Mertz and others revealed that the biologically active component of GTF was the trace mineral chromium, specifically in its trivalent state (Cr³⁺)[3][4]. Further characterization of GTF suggested that it was a complex of chromium, nicotinic acid (niacin or vitamin B3), and the amino acids glycine, cysteine, and glutamic acid[5]. This discovery laid the foundation for the development and investigation of niacin-bound chromium as a bioavailable form of chromium for nutritional and therapeutic purposes.

The Molecular Machinery: How Niacin-Bound Chromium Influences Insulin Signaling

The primary mechanism by which niacin-bound chromium is believed to exert its effects on glucose metabolism is through the potentiation of insulin signaling. The central player in this process is a low-molecular-weight chromium-binding substance known as chromodulin.

Upon absorption, trivalent chromium from niacin-bound chromium complexes is transported into insulin-sensitive cells. Inside the cell, four chromium ions bind to apochromodulin, an inactive form of the oligopeptide, to form the active holochromodulin. This activation is triggered by the binding of insulin to its receptor on the cell surface.

The activated holochromodulin then binds to the insulin receptor, amplifying its tyrosine kinase activity. This enhanced signaling cascade leads to a series of downstream effects, including the translocation of GLUT4 transporters to the cell membrane, facilitating increased glucose uptake from the bloodstream into the cell.

References

- 1. researchgate.net [researchgate.net]

- 2. A METHOD DETERMINING CHROMIUM IN HUMAN URINE BY ATOMIC ABSORPTION SPECTROSCOPY AND THE APPLICATION OF THIS METHOD | Semantic Scholar [semanticscholar.org]

- 3. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromium supplements for glycemic control in type 2 diabetes: limited evidence of effectiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical studies on chromium picolinate supplementation in diabetes mellitus--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Chromium Nicotinate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methodologies used to characterize chromium nicotinate complexes. It details the challenges and findings associated with analyzing these structurally complex compounds, which are of significant interest due to their role in nutritional supplementation and potential therapeutic applications, particularly in glucose metabolism. The guide summarizes key quantitative data, outlines experimental protocols, and visualizes relevant workflows and biological pathways.

Introduction to this compound Complexes

Chromium(III) nicotinate, often referred to as chromium polynicotinate or niacin-bound chromium, is a nutritional supplement used to provide trivalent chromium, an essential trace element involved in glucose, insulin, and lipid metabolism[1]. Unlike simple crystalline salts, "this compound" produced by common methods is typically not a single, discrete molecule[2][3]. Spectroscopic and analytical studies have revealed that these products are often amorphous, polymeric materials composed of chromium(III) ions, oxygen-bound nicotinate, and bridging hydroxide and water ligands[2]. This structural complexity presents a significant challenge for characterization and underscores the importance of robust spectroscopic analysis to understand the composition and potential bioactivity of different preparations.

The coordination chemistry is highly dependent on the synthesis conditions, such as pH and the ratio of reactants, leading to products with varying colors—from green to blue-gray—and different solubilities[2]. This variability directly impacts the spectroscopic properties and is crucial for interpreting the results of nutritional and toxicological studies.

Experimental Protocols

Detailed methodologies are critical for the reproducible synthesis and analysis of this compound complexes. The following protocols are based on established methods reported in the literature.

Synthesis of this compound Complexes

Different synthesis methods yield structurally distinct complexes. Two representative protocols are detailed below:

Protocol 2.1.1: Synthesis of CrNic1 (Dark Green Complex)

-

Dissolve chromium(III) chloride hexahydrate (CrCl₃·6H₂O) and nicotinic acid in deionized water.

-

Adjust the pH of the solution to 6.0 using concentrated sodium hydroxide (NaOH).

-

The resulting dark green, noncrystalline precipitate is collected.

-

Wash the precipitate thoroughly with deionized water to remove unreacted starting materials and salts.

-

Dry the final product under vacuum. This complex is typically soluble in both water and dimethyl sulfoxide (DMSO).

Protocol 2.1.2: Synthesis of CrNic2 (Periwinkle Blue-Gray Complex)

-

This synthesis is performed according to the methodology outlined in U.S. Patent 4,954,492.

-

The general procedure involves reacting a chromium(III) salt with nicotinic acid under specific pH and temperature conditions.

-

The resulting periwinkle blue-gray, noncrystalline solid is collected.

-

Wash and dry the product as described in the previous protocol. This complex exhibits low solubility in water and DMSO.

Spectroscopic Analysis Methodologies

Protocol 2.2.1: Fourier Transform Infrared (FTIR) Spectroscopy

-

Prepare solid samples by mixing them with potassium bromide (KBr) powder.

-

Acquire spectra using a Fourier transform IR spectrometer in diffuse reflectance mode.

-

Use a CO₂-free, dry air purge to minimize atmospheric interference.

-

Record spectra at a resolution of 4 cm⁻¹ against a KBr blank.

-

Data is typically presented as relative absorption over the mid-IR range (approx. 4000-400 cm⁻¹).

Protocol 2.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve samples in a suitable deuterated solvent, such as DMSO-d₆, as solubility allows.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Due to the paramagnetic nature of Cr(III), signal broadening may occur. A large number of scans (e.g., >100,000 for ¹³C) may be necessary to achieve an adequate signal-to-noise ratio.

-

Reference chemical shifts to the residual solvent peak.

Protocol 2.2.3: UV-Visible (UV-Vis) Spectroscopy

-

Prepare solutions of the complexes in a suitable solvent (e.g., water or DMSO) to a known concentration.

-

Record the absorption spectra over a range of approximately 200–900 nm using a dual-beam spectrophotometer and a 1 cm quartz cuvette.

-

Identify the wavelengths of maximum absorbance (λmax) corresponding to electronic transitions.

Protocol 2.2.4: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Dissolve or suspend the complex in a solvent system suitable for electrospray ionization, such as a mixture of acetonitrile and water.

-

Infuse the sample solution directly into the ESI source.

-

Acquire mass spectra in positive ion mode. The polymeric and intractable nature of many this compound preparations can make obtaining clear mass spectra of discrete molecular ions challenging.

Spectroscopic Data and Interpretation

The spectroscopic data for this compound complexes reflect their polymeric and variable nature.

Workflow for Synthesis and Analysis

The general workflow for investigating this compound complexes involves synthesis followed by a suite of spectroscopic analyses to elucidate structure and composition.

FTIR Spectroscopy

FTIR is used to identify functional groups and infer coordination modes.

-

Carboxylate Group (COO⁻): In nicotinic acid, the carboxylic acid C=O stretch appears at a specific frequency. Upon coordination to Cr(III) through the oxygen atoms, this band shifts, indicating bonding.

-

Hydroxide (OH) and Water (H₂O): Spectra of this compound complexes consistently show broad absorption bands indicative of bound hydroxide and/or water molecules. These are absent in the spectrum of free nicotinic acid, supporting the presence of these ligands in the polymeric structure.

-

Pyridine Ring: Vibrations associated with the pyridine ring are also present and may shift slightly upon coordination, although studies suggest that coordination in most preparations occurs primarily through the carboxylate oxygen rather than the pyridine nitrogen.

UV-Visible Spectroscopy

The color of Cr(III) complexes arises from d-d electronic transitions. For an octahedral Cr(III) ion (d³ configuration), three spin-allowed transitions are typically expected. While specific λmax values for this compound are highly dependent on the preparation, the expected transitions and general spectral regions are summarized below.

| Transition | Wavenumber Range (cm⁻¹) | Description |

| ⁴A₂g → ⁴T₂g (ν₁) | 16,800 - 18,500 | Corresponds to 10Dq, the crystal field splitting |

| ⁴A₂g → ⁴T₁g(F) (ν₂) | 22,800 - 23,500 | Second spin-allowed transition |

| ⁴A₂g → ⁴T₁g(P) (ν₃) | 31,250 - 32,600 | Third spin-allowed transition |

| (Data based on typical ranges for octahedral Cr(III) complexes) |

The observed colors (green, blue-gray) of different this compound preparations are a direct result of variations in these absorption bands.

NMR Spectroscopy

NMR provides insight into the ligand environment, although the paramagnetic Cr(III) center causes significant peak broadening.

-

¹H NMR: Spectra of soluble this compound in DMSO show peaks corresponding to the protons on the pyridine ring. In some preparations (e.g., CrNic1), two distinct sets of peaks are observed, suggesting at least two different environments for the nicotinic acid ligand within the complex.

-

¹³C NMR: ¹³C spectra show small, uniform downfield chemical shifts (~0.1 ppm) for the carbon atoms of the nicotinic acid ligand compared to the free acid. This suggests that the electronic environment of the ligand is only slightly perturbed upon coordination and provides no evidence for strong, localized bonding to a specific carbon, such as the carboxyl carbon.

| Carbon Atom | Nicotinic Acid (δ, ppm) | CrNic1 Complex (δ, ppm) |

| C2 | 152.1 | 152.2 |

| C6 | 148.9 | 149.0 |

| C4 | 139.5 | 139.6 |

| C5 | 125.8 | 125.7 |

| C3 | 130.3 | 130.4 |

| COOH | 166.5 | 166.6 |

| (Data obtained in DMSO-d₆) |

Mass Spectrometry

Biological Relevance: Insulin Signaling Pathway

Chromium(III) complexes are believed to potentiate the action of insulin. The proposed mechanism involves the enhancement of insulin receptor signaling. Upon insulin binding, chromium is thought to increase the kinase activity of the insulin receptor, triggering a downstream phosphorylation cascade that leads to increased glucose uptake.

This pathway illustrates that chromium enhances the signal initiated by insulin at the receptor level. This leads to the activation of key downstream effectors like PI3-kinase and Akt, which are crucial for mobilizing GLUT4 transporters to the cell surface, thereby facilitating the entry of glucose from the bloodstream into the cell.

Conclusion

The spectroscopic analysis of this compound reveals a class of structurally complex and variable coordination polymers rather than a single, well-defined molecule. FTIR and NMR spectroscopy confirm that these complexes consist of Cr(III) coordinated to nicotinic acid via its carboxylate group, with significant incorporation of water and hydroxide ligands. The variability in synthesis leads to different physical properties, including color, which is explained by the d-d electronic transitions observed in UV-Vis spectroscopy. While mass spectrometry is challenged by the polymeric nature of the material, it supports the non-discrete molecular structure. Understanding these structural characteristics through a combination of spectroscopic techniques is essential for correlating the chemical composition of this compound supplements with their biological activity in pathways such as insulin signaling.

References

Foundational Research on Chromium as an Essential Trace Element: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Chromium, a trace element, has been a subject of extensive research for its role in glucose metabolism and insulin sensitivity. This technical guide delves into the foundational research that established chromium as a potential essential trace element, providing an in-depth look at the key experiments, methodologies, and quantitative data that have shaped our understanding of its biological function. The debate surrounding its essentiality continues, with regulatory bodies in the United States recognizing it as essential, while European authorities remain unconvinced. This guide will provide the core scientific underpinnings of this important area of nutritional biochemistry.

The Discovery of Glucose Tolerance Factor (GTF) and the Role of Chromium

The story of chromium's essentiality begins with the work of Klaus Schwarz and Walter Mertz in the 1950s. They identified a substance in brewer's yeast that was crucial for maintaining normal glucose tolerance in rats fed a chromium-deficient diet.[1] This substance was named the Glucose Tolerance Factor (GTF).[1][2]

Subsequent research by Mertz and his colleagues identified trivalent chromium as the active component of GTF.[3][4] The prevailing hypothesis at the time was that GTF, a complex of chromium, nicotinic acid, and amino acids, potentiated the action of insulin, thereby facilitating glucose uptake by cells.

Foundational Experimental Protocols

Induction of Chromium Deficiency in Rats

The foundational studies relied on inducing a state of chromium deficiency in laboratory animals to observe the effects of its supplementation. The most common method involved feeding rats a specially formulated diet.

Protocol for Induction of Chromium Deficiency in Rats:

-

Animal Model: Male Sprague-Dawley or Wistar rats were commonly used.

-

Housing: To minimize environmental chromium contamination, rats were housed in plastic cages with wire-grill inserts.

-